molecular formula C₁₆H₂₀D₄O₃ B1161457 Nonyl 4-Hydroxybenzoate-d4

Nonyl 4-Hydroxybenzoate-d4

Cat. No.: B1161457
M. Wt: 268.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl 4-Hydroxybenzoate-d4 is a deuterium-labeled stable isotope analog of nonylparaben, a compound belonging to the alkyl ester family of 4-hydroxybenzoic acid. As an internal standard, this compound is essential for the precise quantification of nonylparaben and related parabens in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The deuterium atoms on the aromatic ring provide a consistent mass difference that eliminates interference from the native compound in mass spectrometric analysis, significantly improving analytical accuracy and reliability in complex matrices. Nonylparaben, the non-labeled compound, is a white to off-white crystalline solid with a melting point of approximately 44°C . It is widely studied as a preservative in cosmetics, personal care products, and various industrial formulations due to its antimicrobial properties . The primary research applications for this compound include analytical method development and validation, environmental monitoring studies to track paraben contamination in water systems, investigations into the endocrine-disrupting potential of parabens, and research on the absorption, distribution, metabolism, and excretion (ADME) of paraben compounds in biological systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₆H₂₀D₄O₃

Molecular Weight

268.38

Synonyms

4-Hydroxy Nonylbenzoate-d4;  Nonyl p-Hydroxybenzoate-d4;  n-Nonyl 4-Hydroxybenzoate-d4;  p-Hydroxybenzoic Acid Nonyl Ester-d4

Origin of Product

United States

Methodologies for the Synthesis and Comprehensive Characterization of Nonyl 4 Hydroxybenzoate D4

Strategies for Site-Specific Deuterium (B1214612) Labeling

The introduction of deuterium at specific positions on the aromatic ring of Nonyl 4-Hydroxybenzoate (B8730719) is a key step in its synthesis. This is typically achieved by labeling the precursor, 4-hydroxybenzoic acid, followed by esterification, or by direct isotopic exchange on a suitable substrate.

Precursor-Based Deuteration Approaches

A common and direct strategy for the synthesis of Nonyl 4-Hydroxybenzoate-d4 involves the use of a deuterated precursor, namely 4-Hydroxybenzoic acid-d4. In this approach, the aromatic ring of 4-hydroxybenzoic acid is deuterated prior to the esterification step. Commercially available 4-Hydroxybenzoic acid-d4 serves as a convenient starting material. medchemexpress.com

The subsequent reaction is a standard esterification, such as a Fischer esterification, where 4-Hydroxybenzoic acid-d4 is reacted with nonyl alcohol in the presence of an acid catalyst. This method ensures that the deuterium labels are precisely located on the benzene (B151609) ring, as the esterification reaction does not affect the C-D bonds of the aromatic nucleus. The primary advantage of this approach is the high degree of control over the labeling pattern, assuming the precursor's isotopic purity is high.

Catalytic Isotope Exchange Methods

Catalytic hydrogen-deuterium (H/D) exchange represents a powerful alternative for synthesizing deuterated aromatic compounds. wikipedia.org These methods often utilize transition metal catalysts to activate the C-H bonds of the aromatic ring, facilitating their exchange with deuterium from a source like D₂O.

Various transition metals have been shown to be effective for this purpose:

Platinum: Homogeneous platinum salts, such as K₂PtCl₄, can catalyze the deuteration of hydroxybenzoic acids. The reaction is typically carried out in a mixture of D₂O and deuterated acetic acid at elevated temperatures. akjournals.com The rate of exchange can vary for different positions on the aromatic ring. akjournals.com

Rhodium: Rhodium catalysts, like RhCl₃·3H₂O, have demonstrated high regioselectivity for H/D exchange at the ortho positions of benzoic acid. jst.go.jp Carboxylate-directed ortho-thiolation using rhodium(III) catalysts also highlights the utility of this metal in directing reactions to specific sites on the benzoic acid ring. rsc.org More advanced rhodium catalysts can also facilitate deuteration through decarbonylation of aldehydes using D₂O.

Iridium: Iridium complexes are highly efficient catalysts for C-H activation and are widely used for H/D exchange reactions. researchgate.netdntb.gov.ua These catalysts can be effective for a broad range of aromatic substrates, including those with directing groups like ketones and amides, and can tolerate various functional groups. nih.gov For phenol (B47542) derivatives, iridium-catalyzed reactions can achieve meta-selective C-H borylation, demonstrating the potential for directing deuterium to specific positions. rsc.org

These catalytic methods can be applied to 4-hydroxybenzoic acid or nonyl 4-hydroxybenzoate itself, offering a pathway to deuteration without requiring a pre-labeled starting material. The choice of catalyst and reaction conditions is critical for achieving the desired d4-labeling pattern with high isotopic enrichment.

Advanced Spectroscopic and Chromatographic Validation of Isotopic Enrichment

Following synthesis, it is imperative to confirm the isotopic enrichment and the precise location of the deuterium atoms. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques for this validation.

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a fundamental tool for assessing the isotopic purity of deuterated compounds. nih.govrsc.org HRMS provides highly accurate mass measurements, allowing for the clear distinction between molecules with different numbers of deuterium atoms (isotopologues). almacgroup.com

For this compound, HRMS analysis would involve the following:

Determination of Isotopic Distribution: The mass spectrum will show a cluster of ions corresponding to the unlabeled compound (d0), and the d1, d2, d3, and d4 isotopologues. The relative abundance of the ion corresponding to the d4 species compared to the others is used to calculate the isotopic enrichment. nih.govresearchgate.net

Calculation of Isotopic Purity: The isotopic purity is determined by comparing the measured isotopic distribution with the theoretical distribution. nih.gov This calculation must account for the natural abundance of isotopes like ¹³C. researchgate.net The goal is to confirm a high percentage of the d4-labeled compound, often greater than 98%, which is crucial for its use as an internal standard. avantiresearch.com

Coupling with Chromatography: Techniques like LC-HRMS or GC-MS/MS separate the labeled compound from any non-isotopic impurities before mass analysis, ensuring that the measured isotopic distribution is accurate for the target compound. rsc.orgnih.gov

Table 1: Hypothetical HRMS Data for this compound
IsotopologueTheoretical Mass (Da)Observed Mass (Da)Relative Abundance (%)
d0 (Unlabeled)264.1725264.17230.5
d1265.1788265.17860.8
d2266.1851266.18491.2
d3267.1913267.19112.5
d4268.1976268.197495.0

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Determination

While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the exact location of the deuterium atoms on the aromatic ring.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or show a significant reduction in intensity. studymind.co.uk For this compound, the aromatic region of the ¹H NMR spectrum would be expected to show the absence of signals for the protons on the benzene ring, confirming successful deuteration at these positions. The remaining signals for the nonyl chain and the hydroxyl group would remain, verifying the rest of the structure.

²H NMR Spectroscopy: Deuterium NMR (²H NMR) directly detects the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a signal in the aromatic region, confirming the presence of deuterium on the ring. magritek.com Since the chemical shifts in ²H NMR are equivalent to those in ¹H NMR, the position of the signal can confirm that the deuterium atoms are attached to the aromatic carbons. illinois.edu This technique is a powerful tool to verify the effectiveness of the deuteration process. magritek.com ²H NMR experiments are typically performed in a non-deuterated solvent to avoid large solvent signals. dal.ca

Purity Assessment and Structural Integrity Verification of this compound

Purity Assessment: The chemical purity is typically determined using chromatographic methods coupled with a detector, such as LC-UV or GC-FID. These methods can quantify any impurities that are not isotopologues of the target compound, such as unreacted starting materials or by-products from the synthesis. The combination of LC-HRMS also allows for the simultaneous assessment of chemical and isotopic purity. rsc.org For use as an analytical standard, a chemical purity of >98% is generally required.

Table 2: Analytical Techniques for Characterization of this compound
TechniqueParameter AssessedExpected Outcome
LC-HRMSIsotopic Enrichment & Chemical PurityHigh abundance of the d4 isotopologue (>95%); absence of significant chemical impurities.
¹H NMRDeuterium Position & Structural IntegrityAbsence of aromatic proton signals; presence of signals for the nonyl chain and OH group.
²H NMRConfirmation of DeuterationSignal present in the aromatic region corresponding to C-D bonds.
¹³C NMRStructural IntegrityCarbon signals consistent with the nonyl 4-hydroxybenzoate structure.

Advanced Analytical Applications of Nonyl 4 Hydroxybenzoate D4

Rigorous Method Validation and Quality Control in Analytical Chemistry

The use of isotopically labeled internal standards, such as Nonyl 4-Hydroxybenzoate-d4, is a cornerstone of modern analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These standards are crucial for ensuring the accuracy, precision, and reliability of analytical methods. Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose. This involves a series of experiments to assess performance characteristics, ensuring that the data generated is both accurate and reproducible.

Assessment of Analytical Recovery, Sensitivity, and Reproducibility

In quantitative analysis, it is essential to evaluate how effectively the analytical method can measure the analyte of interest. This is achieved by assessing three key parameters: recovery, sensitivity, and reproducibility.

Analytical Recovery refers to the efficiency of the extraction process, indicating the proportion of the analyte that is successfully recovered from the sample matrix. The use of a deuterated internal standard like this compound is critical for accurately determining recovery. Since the deuterated standard has nearly identical physicochemical properties to the native analyte (Nonyl 4-Hydroxybenzoate), it experiences similar losses during sample preparation and analysis. By comparing the response of the analyte to the known concentration of the internal standard, analysts can correct for any variations in extraction efficiency. For analytical methods determining parabens in various matrices, such as human urine, the use of deuterated internal standards has been shown to yield high and consistent recovery rates. nih.govresearchgate.net

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of an analyte. This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. Methods employing deuterated internal standards for paraben analysis have demonstrated excellent sensitivity, with LOQs often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.govresearchgate.net

Reproducibility , also referred to as precision, measures the closeness of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Reproducibility is assessed at two levels: intra-day precision (repeatability), which evaluates the variation within a single day, and inter-day precision (intermediate precision), which assesses the variation across different days. The use of deuterated internal standards significantly improves reproducibility by compensating for variations in instrument response and sample preparation. nih.govresearchgate.net

The following table summarizes typical performance data for analytical methods using deuterated paraben internal standards for the analysis of their non-deuterated counterparts.

Parameter Typical Performance Range Significance
Analytical Recovery 90% - 110%Ensures that the majority of the analyte is recovered from the sample, leading to accurate quantification.
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mLDemonstrates the method's ability to measure very low concentrations of the analyte, which is crucial for trace analysis.
Intra-day Precision (RSD) < 15%Indicates high precision of the method within a single analytical run.
Inter-day Precision (RSD) < 15%Shows that the method is reproducible over time, providing consistent results on different days.

This data is representative of methods for paraben analysis using deuterated internal standards and is intended to be illustrative.

Ensuring Robustness and Long-Term Reliability of Developed Methods

Beyond the initial validation, it is crucial to ensure that an analytical method is robust and remains reliable over its lifetime.

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness testing involves systematically altering parameters such as the pH of the mobile phase, column temperature, flow rate, and composition of the mobile phase to assess the impact on the analytical results. The use of a deuterated internal standard like this compound is instrumental in achieving a robust method. Because the internal standard co-elutes with the analyte and responds similarly to changes in analytical conditions, it can compensate for minor variations, ensuring that the final calculated concentration remains accurate and precise.

Elucidating Metabolic Pathways and Mechanistic Transformations Employing Nonyl 4 Hydroxybenzoate D4

In Vitro Biotransformation Studies

In vitro models that replicate the metabolic environment of the liver are essential for preliminary assessment of a compound's metabolic stability and pathways. springernature.com Nonyl 4-Hydroxybenzoate-d4 is particularly well-suited for these studies, as the deuterium (B1214612) label provides a distinct mass signature for detection via mass spectrometry.

To predict liver metabolism, in vitro assays frequently utilize human liver subcellular fractions, such as liver microsomes and S9 fractions. mdpi.com Liver microsomes are vesicular fragments derived from the endoplasmic reticulum and are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.comthermofisher.com These enzymes are primary drivers of oxidative metabolism. thermofisher.com

The S9 fraction is the supernatant from a 9000g centrifugation of a liver homogenate and contains both the microsomal and cytosolic fractions. mdpi.comnih.gov This combination provides a more comprehensive metabolic picture, as it includes not only the Phase I enzymes found in microsomes but also a variety of Phase II conjugation enzymes (like glucuronosyltransferases and sulfotransferases) present in the cytosol. mdpi.comnih.gov

In a typical experiment, this compound is incubated with either liver microsomes or an S9 fraction, along with necessary cofactors (e.g., NADPH for CYP enzymes). The deuterium labeling does not alter the compound's fundamental chemical properties but allows for its unambiguous detection, helping to distinguish it and its metabolic products from background interference.

Subcellular FractionPrimary Enzyme ContentTypical Metabolic Reactions Studied
Liver MicrosomesPhase I Enzymes (Cytochrome P450, Flavin-containing monooxygenases)Oxidation, Hydroxylation
S9 FractionPhase I and Phase II Enzymes (CYPs, UGTs, SULTs, GSTs)Oxidation, Hydroxylation, Glucuronidation, Sulfation

The primary purpose of using subcellular fractions is to identify the specific enzymes responsible for a compound's metabolism. For a molecule like Nonyl 4-Hydroxybenzoate (B8730719), metabolism can occur at several sites: the nonyl side chain, the ester linkage, or the hydroxyl group on the phenyl ring.

Studies with liver microsomes can elucidate the role of CYP enzymes in the oxidative metabolism of the nonyl chain, potentially leading to various hydroxylated or carboxylated derivatives. By incubating this compound with specific recombinant CYP isoforms, researchers can pinpoint exactly which enzymes (e.g., CYP3A4, CYP2C9) are involved in its transformation. mdpi.com

Using the S9 fraction allows for the investigation of both Phase I and subsequent Phase II reactions. nih.gov After initial oxidation by CYP enzymes, the hydroxyl group of the parent compound or its newly formed hydroxylated metabolites can be conjugated by Phase II enzymes. The S9 fraction contains the necessary enzymes for these conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs). mdpi.com The stable d4-label is retained through these transformations, facilitating the identification of these conjugated products.

Isotope Tracing and Metabolic Flux Analysis in Biochemical Systems

Isotope tracing is a powerful technique that tracks the movement of labeled atoms through a metabolic network. nih.gov This methodology provides critical information on which pathways are active and the rate at which metabolites are processed, a concept known as metabolic flux. nih.govnih.gov

The use of this compound is an ideal application of isotope tracing. scispace.com When introduced into a biological system (such as cell culture or in vitro enzymatic assays), the deuterium-labeled compound follows the same metabolic routes as its unlabeled counterpart. researchgate.net Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), can then be used to screen for all molecules containing the d4-phenyl moiety.

Because the mass of deuterium (approx. 2 Da) is double that of hydrogen (approx. 1 Da), the d4-labeled compound and its metabolites will have a mass that is 4 mass units higher than their unlabeled analogues. This distinct mass shift allows for the confident identification of drug-related material and helps in constructing a comprehensive metabolic map. scispace.com This method simplifies the analysis by making it easier to distinguish between true metabolites and endogenous molecules in the sample.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org This effect arises because the heavier isotope (deuterium) forms a stronger chemical bond than the lighter isotope (hydrogen). libretexts.org Consequently, more energy is required to break a carbon-deuterium (C-D) bond than a carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate. libretexts.org

The study of KIEs is a crucial tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step of an enzymatic reaction. symeres.comwikipedia.org

Primary KIE: Observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, the replacement of hydrogen with deuterium typically results in a significant slowing of the reaction, with kH/kD values often ranging from 2 to 10.

Secondary KIE: A smaller effect observed when the isotopically substituted atom is not directly involved in bond-breaking but is located near the reaction center.

In this compound, the deuterium labels are on the aromatic ring. If a CYP enzyme were to hydroxylate this ring, a primary KIE would be expected. However, if the metabolism occurs on the nonyl side chain, any observed KIE involving the ring deuteriums would be a much smaller, secondary effect. This strategic placement of isotopes allows researchers to probe the specific sites and mechanisms of enzymatic action. nih.gov

ParameterUnlabeled Compound (kH)Deuterated Compound (kD)Kinetic Isotope Effect (kH/kD)Interpretation
Hypothetical Rate of Alkyl Chain Hydroxylation10.0 s⁻¹9.8 s⁻¹1.02No significant KIE; C-D bond on the ring is not broken.
Hypothetical Rate of Aromatic Ring Hydroxylation8.0 s⁻¹1.2 s⁻¹6.67Significant primary KIE; indicates C-D bond cleavage is rate-limiting.

Identification and Characterization of Biotransformation Products

A critical goal of metabolism studies is to identify the chemical structures of all significant metabolites. researchgate.net The use of this compound greatly simplifies this process. Following incubation in an in vitro system, the sample extract is analyzed, typically by LC-MS.

The first step involves searching the mass spectrometry data for the characteristic isotopic signature. The parent compound, this compound, will appear alongside its unlabeled internal standard. The software can then search for potential metabolites by looking for specific mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +30 Da for carboxylation) added to the mass of the d4-labeled parent compound.

Once potential metabolites are flagged, their structures can be further elucidated using techniques like tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is isolated and fragmented, and the resulting fragmentation pattern provides clues to its chemical structure. The presence of the d4-labeled phenyl fragment in the MS/MS spectrum confirms that the molecule is a metabolite of the administered compound. For definitive structural confirmation, metabolites can be isolated and analyzed by nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Potential Biotransformation ProductMetabolic ReactionExpected Mass Shift from Parent-d4
Hydroxy-nonyl 4-Hydroxybenzoate-d4Hydroxylation of nonyl chain+16 Da (Oxygen atom)
Carboxy-nonyl 4-Hydroxybenzoate-d4Oxidation of nonyl chain+30 Da (Carboxyl group)
This compound GlucuronideGlucuronidation of hydroxyl group+176 Da (Glucuronic acid)
4-Hydroxybenzoic acid-d4Ester Hydrolysis-126 Da (Loss of nonyl group)

Environmental Chemistry and Fate Studies of Nonyl 4 Hydroxybenzoate D4

Investigating Environmental Transformation Pathways

The environmental transformation of Nonyl 4-hydroxybenzoate-d4 is presumed to mirror that of nonylparaben, involving a combination of biological and non-biological degradation processes. The deuterium (B1214612) labeling provides a powerful method for elucidating these specific pathways without interference from background levels of the natural compound.

In both aquatic and terrestrial environments, parabens are known to undergo biodegradation facilitated by microorganisms. nih.govnih.gov Studies on similar parabens, such as methyl-, propyl-, and butylparaben, indicate that they are readily biodegradable in soil, with over 90% disappearing within a few days under optimal conditions. nih.gov The primary mechanism of biodegradation is the hydrolysis of the ester bond, yielding p-hydroxybenzoic acid (PHBA) and the corresponding alcohol, in this case, nonyl alcohol. researchgate.netresearchgate.net PHBA is a readily biodegradable intermediate. researchgate.net

The rate of biodegradation of parabens can be influenced by several factors, including the concentration of the compound, microbial population density, temperature, and pH. nih.gov For instance, the degradation of nonylphenol, a related compound, is influenced by factors like temperature, pH, and the presence of other organic matter. nih.govmdpi.com In soil, the addition of compost or certain surfactants has been shown to enhance the degradation of nonylphenol. nih.gov

Abiotic degradation, while generally considered a slower process for parabens compared to biodegradation, can also contribute to their transformation. These processes are not dependent on microbial activity.

Table 1: Factors Influencing the Biodegradation of Related Parabens and Nonylphenol

FactorInfluence on Degradation RateRelevant Compounds StudiedReferences
Microbial ActivityPrimary driver of degradation.Methyl-, Propyl-, Butylparaben nih.gov
TemperatureIncreased temperature generally enhances degradation.Parabens, Nonylphenol nih.govnih.gov
pHOptimal pH ranges can enhance microbial activity.Parabens, Nonylphenol nih.govnih.gov
Organic MatterCan enhance microbial populations and degradation.Nonylphenol nih.gov
SurfactantsCan increase bioavailability and enhance degradation.Nonylphenol nih.gov

The stability of this compound to light (photolysis) and water (hydrolysis) is a key factor in its environmental persistence.

Hydrolysis: The ester linkage in parabens is susceptible to hydrolysis, a chemical breakdown process involving water. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gov Generally, hydrolysis is faster under alkaline conditions. nih.gov

Photolysis: Direct photolysis, the breakdown of a chemical by direct absorption of light, is generally not a major degradation pathway for parabens in the environment. mdpi.com However, indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the paraben, can be more significant. nih.gov The degradation of parabens can be accelerated by advanced oxidation processes that generate highly reactive hydroxyl radicals. mdpi.comnih.gov

Table 2: Environmental Stability of Related Parabens

Degradation ProcessSignificance for ParabensInfluencing FactorsReferences
HydrolysisSignificant, especially under alkaline conditions.pH, Temperature nih.gov
Direct PhotolysisGenerally low significance.Light intensity and wavelength mdpi.com
Indirect PhotolysisCan be a significant pathway.Presence of photosensitizers (e.g., dissolved organic matter) nih.gov

Role in Tracing Environmental Contaminants and Their Degradation Products

The primary application of this compound in environmental chemistry is its use as a tracer or internal standard. mdpi.comamazonaws.com The four deuterium atoms give it a distinct mass signature that can be easily identified by mass spectrometry, allowing researchers to differentiate it from the naturally occurring, non-deuterated compound.

By introducing a known amount of this compound into a system, scientists can track its movement and dilution, providing insights into the transport dynamics of similar contaminants. thermofisher.com This is particularly useful for source apportionment, which aims to identify the origins of environmental pollution. thermofisher.comcopernicus.org Stable isotope tracers are powerful tools for tracking the sources of organic and inorganic contaminants in various environmental compartments. researchgate.netmdpi.comwwdmag.com

For example, if a particular industrial effluent is suspected of releasing nonylparaben into a river, this compound could be used as a tracer to model how the contaminant disperses downstream and interacts with sediments and the water column.

A significant challenge in environmental chemistry is identifying and quantifying the degradation products (metabolites) of contaminants, which can sometimes be more toxic or persistent than the parent compound. nih.gov Because this compound is chemically identical to nonylparaben in its reactions, it will undergo the same degradation processes. The resulting deuterated metabolites will have a unique mass, making them easier to identify and quantify against a complex background of other environmental chemicals. nih.gov

This allows for a clear understanding of the formation and persistence of key metabolites like p-hydroxybenzoic acid-d4. By monitoring the appearance and disappearance of the deuterated parent compound and its metabolites over time, researchers can determine degradation rates and pathways with high accuracy.

Future Research Directions and Emerging Paradigms in Nonyl 4 Hydroxybenzoate D4 Studies

Integration with Advanced Omics Technologies through Isotope Tracing

The use of stable isotope labeling is a powerful technique for tracing the metabolic pathways of various compounds within biological systems. creative-proteomics.com Nonyl 4-Hydroxybenzoate-d4, with its deuterium-labeled phenyl ring, serves as an ideal tracer for metabolomics and lipidomics studies, allowing researchers to follow its journey and transformation within an organism without the safety concerns associated with radioactive isotopes. creative-proteomics.com

Metabolomics and Lipidomics Applications:

Metabolomics and lipidomics aim to comprehensively identify and quantify the vast array of small molecules (metabolites) and lipids in a biological sample. mdpi.comwaters.com By introducing this compound, scientists can distinguish the compound and its metabolic byproducts from the endogenous pool of similar molecules. scielo.org.mx This is achieved through techniques like mass spectrometry, which can differentiate molecules based on their mass-to-charge ratio. creative-proteomics.com

Isotope Tracing in Practice:

In a typical isotope tracing experiment, a biological system is exposed to this compound. springernature.com Subsequent analysis of tissues and fluids using liquid chromatography-mass spectrometry (LC-MS) can then identify metabolites that have incorporated the deuterium (B1214612) label. springernature.comnih.gov This provides direct evidence of metabolic pathways and can reveal the kinetics of absorption, distribution, metabolism, and excretion. The data generated from such studies can be used to construct detailed metabolic maps and quantify the flux through different biochemical reactions. embopress.orgnih.gov

Analytical TechniqueApplication in this compound ResearchKey Insights Gained
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of this compound and its metabolites in complex biological matrices.Identification of metabolic products, quantification of metabolic rates, and elucidation of biotransformation pathways. springernature.comnih.gov
Metabolic Flux Analysis (MFA) Utilization of isotope labeling data to calculate the rates of metabolic reactions.Quantitative understanding of how the compound is processed and eliminated by an organism. embopress.org

Development of Novel Spectroscopic and Imaging Techniques for Deuterated Compounds

Recent advancements in spectroscopic and imaging technologies are opening new avenues for the in-vivo and in-vitro study of deuterated compounds like this compound.

Deuterium Magnetic Resonance Spectroscopy (DMRS) and Imaging (DMI):

Deuterium Metabolic Imaging (DMI) is a non-invasive technique that has emerged as a powerful tool for visualizing metabolic processes in real-time. researchgate.netbohrium.com By administering a deuterated substrate, such as a deuterated analogue of a paraben, researchers can use magnetic resonance spectroscopy to detect the deuterium signal and map its distribution and conversion into other metabolites. bohrium.com This technique offers the advantage of being non-radioactive and can provide spatial information about metabolic activity within tissues. researchgate.netbohrium.com

Advanced Mass Spectrometry:

High-resolution mass spectrometry continues to be a cornerstone for the analysis of deuterated compounds. acs.org Techniques such as tandem mass spectrometry (MS/MS) allow for the structural elucidation of metabolites by fragmenting the parent molecule and analyzing the resulting pieces. waters.com The use of deuterated standards, like this compound, in quantitative mass spectrometry helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. scielo.org.mxclearsynth.com

TechniqueDescriptionRelevance to this compound
Deuterium Magnetic Resonance Spectroscopy (DMRS) A non-invasive method that detects the magnetic resonance signal of deuterium nuclei. plos.orgAllows for the in-vivo tracking of this compound and its metabolites without the need for tissue biopsies.
Deuterium Metabolic Imaging (DMI) An imaging modality based on DMRS that provides spatial maps of deuterated compounds and their metabolic products. researchgate.netbohrium.comVisualizes the distribution and metabolic fate of this compound within an organism.
Tandem Mass Spectrometry (MS/MS) An analytical technique that involves multiple steps of mass analysis, typically used for structural elucidation. waters.comHelps to identify the chemical structure of unknown metabolites of this compound.

Interdisciplinary Contributions to Analytical Methodologies and Environmental Chemistry Research

The unique properties of this compound make it a valuable tool in both analytical chemistry and environmental research, fostering interdisciplinary collaboration.

Enhancing Analytical Methodologies:

In analytical chemistry, deuterated compounds are considered the gold standard for use as internal standards in isotope dilution mass spectrometry. clearsynth.com The addition of a known amount of this compound to a sample allows for the precise quantification of its non-deuterated counterpart, nonylparaben. This is because the deuterated standard behaves almost identically to the analyte during sample extraction, cleanup, and ionization, but is distinguishable by its mass. This approach significantly improves the accuracy and reliability of analytical methods for detecting parabens in various matrices. nih.gov

Contributions to Environmental Chemistry:

Environmental chemistry investigates the sources, fate, and effects of chemical pollutants in the environment. scispace.com Parabens, including nonylparaben, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. service.gov.ukethernet.edu.et this compound can be used in environmental fate studies to trace the degradation and transformation of nonylparaben in soil, water, and sediment. scispace.com By spiking environmental samples with the deuterated compound, researchers can monitor its breakdown over time and identify the formation of various degradation products, providing crucial data for environmental risk assessments.

Research AreaApplication of this compoundSignificance
Analytical Chemistry Internal standard for quantitative analysis of nonylparaben. scielo.org.mxclearsynth.comImproves the accuracy, precision, and robustness of analytical methods for detecting parabens in complex samples.
Environmental Chemistry Tracer for studying the environmental fate and degradation of nonylparaben.Provides insights into the persistence and transformation of parabens in the environment, aiding in risk assessment and management. scispace.com

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity and deuterium incorporation efficiency in Nonyl 4-Hydroxybenzoate-d4?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Used to confirm deuterium placement and assess isotopic purity by analyzing chemical shifts and splitting patterns. For example, 1H^1H-NMR can identify residual protiated signals, while 2H^2H-NMR quantifies deuterium incorporation .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Electrospray ionization (ESI)-MS/MS enables precise determination of molecular weight and fragmentation patterns. Collision-induced dissociation (CID) can verify deuterium retention during fragmentation, critical for validating isotopic stability .
  • Isotopic Ratio Analysis : High-resolution mass spectrometry (HRMS) measures the isotopic abundance ratio (e.g., d4 vs. d0) to ensure >98% isotopic purity, a standard requirement for internal standards .

Q. What are the critical considerations for ensuring the stability of this compound during long-term storage and experimental procedures?

  • Methodological Answer :

  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Related deuterated phenoxyacetic acid analogs (e.g., 4-n-ノニルフェノキシ酢酸-d2) require similar conditions to maintain stability .
  • Solvent Compatibility : Use organic solvents like ethanol or acetonitrile for dissolution, as aqueous solutions may accelerate hydrolysis. Freely soluble in ethanol, as noted for structural analogs like 4-hydroxybenzaldehyde .
  • Handling Precautions : Avoid repeated freeze-thaw cycles and exposure to reactive oxygen species, which can degrade deuterated compounds.

Q. What methodologies are recommended for synthesizing this compound with high isotopic purity, and how can side reactions be minimized?

  • Methodological Answer :

  • Deuterium Incorporation : Use acid- or base-catalyzed H/D exchange reactions under controlled pH and temperature. For example, deuterated phenolic compounds often undergo exchange in D2_2O with catalytic NaOD .
  • Purification : High-performance liquid chromatography (HPLC) with reversed-phase C18 columns isolates the target compound from non-deuterated byproducts. Purity validation via NMR and HRMS is essential .
  • Side Reaction Mitigation : Avoid prolonged heating and strongly acidic/basic conditions, which may cause deuterium loss or ester hydrolysis.

Advanced Research Questions

Q. How can researchers optimize the use of this compound as an internal standard in quantitative environmental or biological analyses?

  • Methodological Answer :

  • Matrix Matching : Prepare calibration curves in matrix-matched solutions (e.g., urine, serum, or environmental extracts) to account for ionization suppression/enhancement in ESI-MS .
  • Co-elution Strategy : Ensure the deuterated standard elutes closely with the target analyte (non-deuterated form) to normalize retention time shifts caused by deuterium’s slight chromatographic effects .
  • Validation : Perform spike-recovery experiments at low, mid, and high concentrations to confirm linearity (R2^2 > 0.99) and precision (%RSD < 15%).

Q. In kinetic studies, how does the deuterium substitution in this compound influence its metabolic or degradation pathways compared to the non-deuterated form?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIEs) : Deuterium at hydroxyl or alkyl positions may slow enzymatic hydrolysis (C–H vs. C–D bond cleavage). For example, esterases exhibit KIE values of 2–7 for deuterated esters, altering degradation rates .
  • Metabolic Profiling : Use LC-HRMS to track deuterium retention in metabolites. Comparative studies with d0 and d4 analogs reveal isotope-specific pathways, such as altered phase I/II metabolism .

Q. How should researchers address discrepancies in chromatographic retention times or ionization efficiencies between this compound and its non-deuterated counterpart in LC-MS analyses?

  • Methodological Answer :

  • Retention Time Adjustment : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to minimize deuterium-induced retention shifts. Adjusting pH or ion-pairing agents can enhance co-elution .
  • Ionization Efficiency Calibration : Precisely quantify response factors (RF) for d4 and d0 forms using external standards. Correct for RF differences during data processing to ensure accurate quantification .

Q. What are the best practices for validating the accuracy of deuterium labeling in this compound using mass spectrometry and nuclear magnetic resonance spectroscopy?

  • Methodological Answer :

  • HRMS Validation : Confirm the [M+D]+^+/[M+H]+^+ ratio matches theoretical isotopic distributions. Deviations >2% indicate incomplete deuteration or contamination .
  • NMR Cross-Validation : Compare 1H^1H-NMR spectra of d4 and d0 compounds. Protiated contaminant peaks (e.g., residual –OH or –CH3_3 groups) should be <2% of the total signal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.